Perazine Dihydrochloride

Vue d'ensemble

Description

Perazine Dihydrochloride is an organic compound that is used in a variety of scientific research applications. It is used in laboratories as a reagent, in the synthesis of other compounds, and in the synthesis of pharmaceuticals. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthèse des pipérazines

Chlorhydrate de perazine : est structurellement lié aux pipérazines, qui sont importantes dans la découverte de médicaments. Les progrès dans la synthèse des pipérazines, y compris la fonctionnalisation C–H, ont élargi la portée des médicaments à base de pipérazine, conduisant au développement de nouveaux agents pharmacologiques .

Mécanisme D'action

Target of Action

Perazine Dihydrochloride, like other phenothiazines, is presumed to act principally in the subcortical areas . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting various physiological functions such as mood, cognition, perception, locomotion, and endocrine regulation .

Mode of Action

This compound acts by producing a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor . This interaction with its targets leads to changes in neurotransmission, which can result in therapeutic effects .

Biochemical Pathways

It is known that phenothiazines like perazine can interfere with various neurotransmitter systems, particularly the dopaminergic system . This can lead to downstream effects such as modulation of mood and cognition .

Pharmacokinetics

Piperazine derivatives, which this compound belongs to, are known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with its primary targets. By blocking alpha adrenergic and D(1) dopamine receptors, this compound can modulate neurotransmission, leading to changes in various physiological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect how this compound acts in the body

Safety and Hazards

Orientations Futures

A novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) has been synthesized, which improved the water solubility and antitumor activity of aloe emodin in vitro . This study provides new insights into the further development of anthraquinone compounds as potential chemotherapeutic agents for oral cancer treatment .

Analyse Biochimique

Biochemical Properties

Perazine Dihydrochloride, like other piperazine derivatives, can interact with various enzymes and proteins. It’s believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction can influence biochemical reactions within the body.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been used as an anthelmintic agent, paralyzing parasites and allowing the host body to easily remove or expel the invading organism . In addition, a novel piperazine derivative has shown cytotoxic effects on glioblastoma and cervix cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. As a GABA receptor agonist, it binds to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been used as a wormer in veterinary medicine, with the safety margin in cats being around 3 and in horses around 6 . At high doses, neurotoxic symptoms can occur .

Propriétés

IUPAC Name |

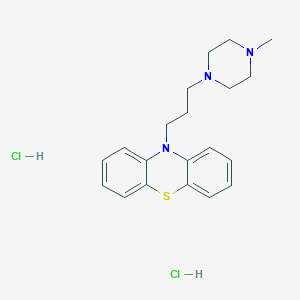

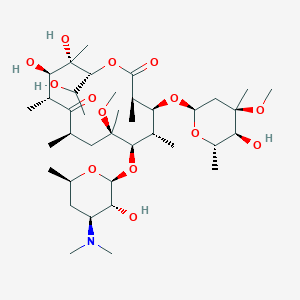

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLQXJNHQBYBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-97-9 (Parent) | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70967691 | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-37-3 | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)